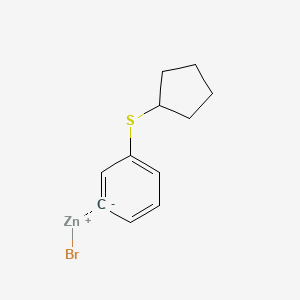
3-CyclopentylthiophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CyclopentylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₁H₁₃BrSZn. This compound is a member of the organozinc reagents, which are widely used in organic synthesis due to their versatility and reactivity. It is particularly useful in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
3-CyclopentylthiophenylZinc bromide can be synthesized through the reaction of 3-cyclopentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 3-Cyclopentylthiophenyl bromide: This precursor can be synthesized by brominating 3-cyclopentylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Grignard Reagent: The 3-cyclopentylthiophenyl bromide is then reacted with magnesium turnings in THF to form the corresponding Grignard reagent.
Transmetallation: The Grignard reagent is subsequently treated with zinc bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-CyclopentylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenes.
科学的研究の応用
3-CyclopentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-CyclopentylthiophenylZinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, stabilizing the compound and facilitating the transfer of the thiophenyl group to an electrophilic partner. This process typically involves the formation of a transient organozinc intermediate, which then undergoes reductive elimination to form the desired product.
類似化合物との比較
Similar Compounds
- PhenylZinc bromide
- CyclopentylZinc bromide
- ThiophenylZinc bromide
Comparison
3-CyclopentylthiophenylZinc bromide is unique due to the presence of both cyclopentyl and thiophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to PhenylZinc bromide, it offers enhanced stability and reactivity due to the cyclopentyl group. Compared to CyclopentylZinc bromide, the thiophenyl group provides additional functionality and versatility in synthetic applications. Compared to ThiophenylZinc bromide, the cyclopentyl group enhances the compound’s steric properties, making it suitable for specific reactions where steric hindrance is a factor.
特性
分子式 |
C11H13BrSZn |
|---|---|
分子量 |
322.6 g/mol |
IUPAC名 |
bromozinc(1+);cyclopentylsulfanylbenzene |
InChI |
InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChIキー |
VFHQCGOMFQCTKI-UHFFFAOYSA-M |
正規SMILES |
C1CCC(C1)SC2=CC=C[C-]=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


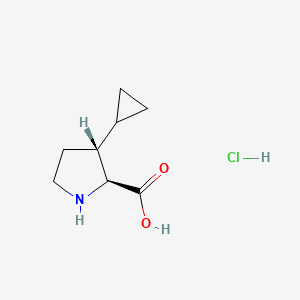

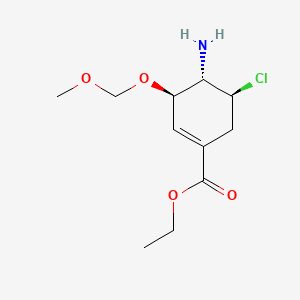
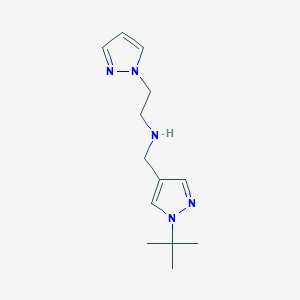
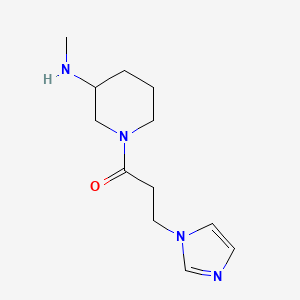
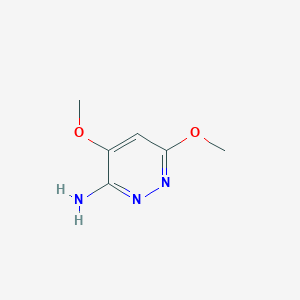



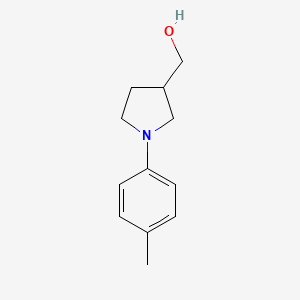


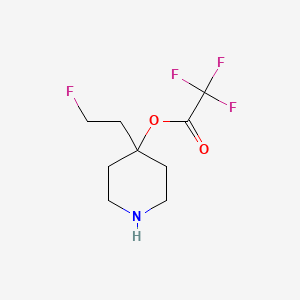
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
